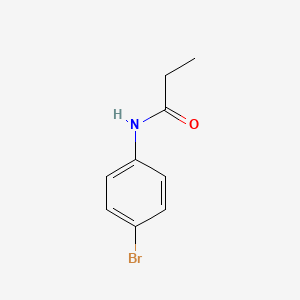

N-(4-Bromophenyl)propionamide

Description

Contextualization within Organic Synthesis and Medicinal Chemistry Scaffolds

In organic synthesis, N-(4-Bromophenyl)propionamide serves as a crucial intermediate. chembk.com Its synthesis is often achieved through the reaction of 4-bromoaniline (B143363) with propionyl chloride. thieme-connect.com The resulting compound is a stable, crystalline solid that can be used in subsequent chemical transformations. chembk.com

The term "scaffold" in medicinal chemistry refers to a core molecular structure upon which various functional groups can be attached to create a library of related compounds. This compound is an example of such a scaffold. The bromine atom on the phenyl ring is a particularly useful functional group, as it can be readily replaced or coupled with other molecular fragments through palladium-catalyzed cross-coupling reactions, a cornerstone of modern pharmaceutical development. thieme-connect.com This allows for the systematic synthesis of derivatives with potentially diverse biological activities. For instance, this scaffold is a reactant in the preparation of quinoline (B57606) derivatives that have been investigated for their antitubercular and antibacterial properties. lookchem.comchemicalbook.com Similarly, derivatives have been explored as potential enzyme inhibitors or modulators of cellular processes. ontosight.ai

Significance in the Exploration of Molecular Interactions

The study of how molecules arrange themselves in the solid state and interact with one another is fundamental to materials science and drug design. This compound provides a clear model for examining these interactions.

Overview of Current Research Trajectories and Academic Gaps

Current research involving the this compound core is largely focused on its application as a synthetic intermediate for creating novel compounds with potential therapeutic value. ontosight.aiontosight.ai Studies have shown its incorporation into more complex structures, such as benzoxaboroles investigated as anticancer agents and thiazole-containing derivatives tested for antibacterial activity. mdpi.comacs.org The primary trajectory is to leverage the well-defined reactivity of the bromophenyl and amide moieties to access new chemical space in drug discovery programs. lookchem.comontosight.ai

However, a noticeable gap in the literature is the limited exploration of the intrinsic biological activities of this compound itself. While its derivatives are the main focus, the parent compound is often overlooked as a potential bioactive agent. Further research could investigate its own pharmacological profile, which might reveal unexpected properties or serve as a baseline for comparing the activity of its more complex analogues. Additionally, while its solid-state structure is well-characterized, its application in materials science, beyond being a precursor, remains an underexplored area. The self-assembling properties demonstrated by its hydrogen-bonding networks could potentially be exploited in the design of new organic materials.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-bromophenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c1-2-9(12)11-8-5-3-7(10)4-6-8/h3-6H,2H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKCYFRFBRDYTRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20323561 | |

| Record name | N-(4-Bromophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20323561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2760-35-2 | |

| Record name | NSC404309 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404309 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Bromophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20323561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-BROMOPHENYL)PROPIONAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of N 4 Bromophenyl Propionamide

Established Synthetic Routes and Reaction Mechanisms

The primary methods for synthesizing N-(4-Bromophenyl)propionamide involve the formation of an amide bond between a 4-bromoaniline (B143363) precursor and a three-carbon acyl group.

The most direct and widely employed method for the synthesis of this compound is the acylation of 4-bromoaniline. This reaction typically involves treating 4-bromoaniline with a propionylating agent such as propionyl chloride or propionic anhydride. The reaction is generally carried out in the presence of a base, like triethylamine (B128534) or pyridine, which serves to neutralize the hydrochloric acid byproduct formed during the reaction.

The mechanism involves the nucleophilic attack of the amino group of 4-bromoaniline on the electrophilic carbonyl carbon of the propionylating agent. This is followed by the elimination of a leaving group (chloride or propionate), resulting in the formation of the stable amide bond. The use of an inert solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), is common to facilitate the reaction. For instance, the synthesis of the related N-(4-bromophenyl)furan-2-carboxamide was achieved with a 94% yield by reacting 4-bromoaniline with furan-2-carbonyl chloride in the presence of triethylamine in dry DCM at room temperature nih.gov.

Beyond traditional acylation, several catalytic methods have been developed for the synthesis of N-aryl amides, which are applicable to the preparation of this compound.

Copper-Catalyzed Amidation: The Goldberg reaction, a copper-catalyzed N-arylation of amides, provides an alternative route. This method involves the coupling of an aryl halide (in this case, a derivative where the propionamide (B166681) is already formed on a different starting material) with an amine, or more relevantly, the coupling of 4-bromoaniline with a source of the propionamide group under copper catalysis. Modern variations of this reaction often utilize ligands to improve catalyst efficiency and broaden the substrate scope.

Palladium-Catalyzed Amidation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amidation, represent another powerful tool. These reactions couple aryl halides or triflates with amides. While typically used to form C-N bonds with primary or secondary amines, modifications allow for the N-arylation of primary amides.

Reductive Amidation: A more recent and step-economical approach is the reductive amidation of esters with nitro compounds. nih.gov A study demonstrated the use of a heterogeneous nickel-based catalyst (Ni-L1@TiO2-800) to synthesize a wide range of amides from nitroarenes and esters. nih.gov This methodology could theoretically be applied by reacting 4-bromonitrobenzene with an ethyl propionate (B1217596) under reductive conditions to yield this compound directly. This process is advantageous as it starts from readily available nitro compounds and avoids the pre-formation of the aniline. nih.gov

Optimization of Reaction Conditions for Enhanced Yields and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are frequently adjusted include the choice of catalyst, solvent, base, temperature, and reaction time.

For catalytic systems, the choice of metal and ligand is paramount. In palladium-catalyzed cyanations of aryl halides, for example, palladium catalysts have shown greater tolerance to functional groups, higher selectivity, and activity compared to nickel or rhodium systems. researchgate.net Similarly, for amide synthesis, catalyst screening is essential. A study on reductive amidation tested various Fe-, Ni-, and Co-based nanoparticles, identifying a specific nickel-based catalyst on a titania support as the most active. nih.gov

The table below illustrates a typical optimization process for a related reaction, the direct bromination of an aromatic nitrile, highlighting how different parameters affect the outcome.

| Entry | Deviation from Standard Conditions | Conversion (%) | Yield (%) |

|---|---|---|---|

| 1 | None (Standard: CuBr2, t-BuONO, MeCN, 60°C) | >95 | 85 |

| 2 | No t-BuONO | <10 | - |

| 3 | No CuBr2 | <10 | - |

| 4 | Reaction at room temperature | 20 | 15 |

| 5 | Using CuCl2 instead of CuBr2 | >95 | 80 (chlorinated product) |

| 6 | Using Dioxane as solvent | 90 | 75 |

This table is representative of a typical reaction optimization study. Data is synthesized for illustrative purposes based on findings in aromatic functionalization studies. researchgate.net

In direct amidation reactions between carboxylic acids and amines, catalysts like titanium tetrafluoride (TiF4) have been shown to be effective. researchgate.net Optimization studies found that aromatic acids required 10 mol% of the catalyst and a 24-hour reaction time in refluxing toluene, whereas aliphatic acids reacted faster (12 hours) with a lower catalyst loading (5 mol%). researchgate.net Such findings underscore the importance of tailoring reaction conditions to the specific substrates involved.

Derivatization Strategies and Analogue Synthesis

The structure of this compound features a reactive bromine atom on the phenyl ring, which is an excellent handle for further functionalization and the synthesis of diverse analogues.

The bromine atom on the phenyl ring is a versatile functional group for introducing molecular diversity, primarily through transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling: This is a powerful method for forming carbon-carbon bonds. The bromine atom of this compound can be coupled with various aryl or heteroaryl boronic acids to generate biaryl structures. A study detailed the synthesis of N-(4-bromophenyl)furan-2-carboxamide analogues via a Suzuki-Miyaura coupling. nih.gov The parent compound was reacted with different arylboronic acids in the presence of a tetrakis(triphenylphosphine)palladium(0) catalyst and potassium phosphate (B84403) as a base, affording the desired coupled products in yields ranging from 43% to 83%. nih.gov This strategy allows for the systematic modification of the phenyl ring to explore structure-activity relationships.

Other Cross-Coupling Reactions: Besides the Suzuki reaction, other palladium-catalyzed couplings like the Heck (with alkenes), Sonogashira (with terminal alkynes), and Buchwald-Hartwig (with amines or alcohols) reactions can be employed to introduce a wide array of functional groups at the position of the bromine atom.

The table below presents examples of yields obtained from the Suzuki-Miyaura cross-coupling of a related N-(4-bromophenyl)carboxamide with various boronic acids. nih.gov

| Entry | Aryl Boronic Acid | Product | Yield (%) |

|---|---|---|---|

| 5a | Phenylboronic acid | N-(biphenyl-4-yl)furan-2-carboxamide | 83 |

| 5b | 4-Methylphenylboronic acid | N-(4'-methylbiphenyl-4-yl)furan-2-carboxamide | 71 |

| 5c | 4-Methoxyphenylboronic acid | N-(4'-methoxybiphenyl-4-yl)furan-2-carboxamide | 64 |

| 5d | 4-Chlorophenylboronic acid | N-(4'-chlorobiphenyl-4-yl)furan-2-carboxamide | 75 |

| 5e | Thiophene-2-boronic acid | N-(4-(thiophen-2-yl)phenyl)furan-2-carboxamide | 43 |

While this compound itself is achiral, the introduction of a stereocenter can lead to the synthesis of enantiomerically pure analogues. This is typically achieved by using chiral starting materials or through asymmetric synthesis.

A relevant strategy involves the synthesis of chiral carboxylic acids that can then be coupled with 4-bromoaniline. For example, a large-scale synthesis of enantiomerically pure (S)-3-(4-bromophenyl)butanoic acid has been reported. orgsyn.org The key step in this synthesis is an asymmetric 1,4-addition of 4-bromophenylboronic acid to ethyl crotonate, catalyzed by a chiral rhodium-BINAP complex. orgsyn.org The resulting chiral butanoic acid can then be converted to its corresponding acid chloride and reacted with 4-bromoaniline to yield a chiral analogue of this compound, specifically N-(4-bromophenyl)-3-(4-bromophenyl)butanamide, with a defined stereochemistry.

Another approach is the desymmetrizing enantioselective bromination of prochiral substrates. researchgate.net While not a direct synthesis of a chiral version of the title compound, this strategy highlights methods for installing chirality and a bromine handle simultaneously. For instance, the asymmetric ortho-selective mono-bromination of bisphenol phosphine (B1218219) oxides has been achieved using a chiral squaramide catalyst, leading to P-stereogenic compounds. researchgate.net Similar principles of enantioselective functionalization could potentially be applied to precursors of this compound to create novel, chiral derivatives.

Formation of Complex Hybrid Structures

This compound and its close analogues are valuable building blocks in the synthesis of complex hybrid molecules, particularly nitrogen-containing heterocycles. These structures are often pursued for their potential biological activities. Methodologies for creating these complex structures include multicomponent reactions (MCRs) and cyclization strategies.

For instance, analogues of this compound have been utilized in Ugi four-component reactions (U-4CR). This reaction allows for the rapid assembly of complex acyclic structures by combining an amine, a carbonyl compound, an isocyanide, and a carboxylic acid. The N-(4-bromophenyl)amide moiety can be incorporated into the final product, leading to the formation of elaborate bis-amide structures.

Furthermore, the N-(4-bromophenyl)carboxamide framework is a key precursor for a range of nitrogen heterocycles. Through multi-step synthetic sequences, this moiety can be transformed into biologically relevant scaffolds such as benzimidazoles, benzoxazines, oxadiazoles, and triazoles. Another synthetic route involves the elaboration of the nitrogen substituent, followed by cyclization. For example, derivatives of N-(4-bromophenyl)-β-alanine can be synthesized and subsequently cyclized to produce heterocyclic systems like pyrroles and pyrazoles. These transformations highlight the utility of the N-(4-bromophenyl)amide core in generating diverse and complex molecular entities.

| Starting Material Analogue | Reaction Type | Resulting Hybrid Structure |

|---|---|---|

| N-(4-bromophenyl)acetamido analogue | Ugi Multicomponent Reaction | Complex Ugi bis-amides |

| N-(p-bromophenyl) carboxamide moiety | Multi-step synthesis/cyclization | Oxadiazoles, Triazoles |

| N-(4-bromophenyl)-β-alanine derivative | Cyclization | Pyrrole and Pyrazole derivatives |

| N-(4-bromophenyl)propanamide core | Multi-step synthesis | Complex sulfonamide-containing propanamides |

Palladium-Catalyzed Cross-Coupling Reactions Involving Bromophenyl Moieties

The bromine atom attached to the phenyl ring of this compound is a key functional group that enables its participation in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The general catalytic cycle for these transformations typically involves three main steps:

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a palladium(II) intermediate.

Transmetalation : A second coupling partner, typically an organometallic reagent (e.g., organoboron, organotin), transfers its organic group to the palladium(II) complex.

Reductive Elimination : The two organic fragments on the palladium center couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.

This reactivity allows the bromophenyl group to be functionalized with a wide array of aryl, heteroaryl, and alkyl groups, significantly increasing the molecular complexity and providing access to a vast chemical space.

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling is one of the most widely used palladium-catalyzed reactions, involving the coupling of an organoboron reagent (like a boronic acid or ester) with an organic halide. mdpi.com The this compound scaffold is a suitable substrate for this reaction, where the bromo-substituent acts as the electrophilic partner.

Research has demonstrated the successful Suzuki-Miyaura coupling of closely related structures, such as N-(4-bromophenyl)furan-2-carboxamide, with a variety of aryl and heteroaryl boronic acids. mdpi.com These reactions typically employ a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a base (e.g., K₃PO₄) and a suitable solvent like 1,4-dioxane. Good to excellent yields of the corresponding biaryl compounds can be achieved. The reaction is generally tolerant of various functional groups, and electron-rich boronic acids have been shown to produce good yields of the coupled products. mdpi.com This methodology provides a direct route to biphenyl (B1667301) derivatives of N-phenylpropionamide, which are important substructures in many biologically active molecules. gre.ac.ukgoogle.com

| Aryl/Heteroaryl Boronic Acid | Catalyst System | Solvent | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane | Good |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane | Good |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane | Good |

| Thiophen-2-ylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane | Moderate |

Direct Heteroarylation and Related Coupling Methodologies

Direct C-H heteroarylation has emerged as a powerful and atom-economical alternative to traditional cross-coupling reactions like Suzuki or Stille coupling. This method forges a carbon-carbon bond directly between an aryl halide and a C-H bond of a heterocycle, bypassing the need to pre-functionalize the heteroarene with an organometallic group. nih.gov

In this context, the this compound molecule can serve as the aryl halide partner. The reaction is typically catalyzed by a palladium complex and often requires a ligand and a base. The mechanism is thought to involve a concerted metalation-deprotonation (CMD) pathway or an electrophilic substitution-type palladation of the electron-rich heterocycle. nih.govacs.org A variety of heterocycles, such as thiophenes, furans, pyrroles, and indoles, can be coupled with aryl bromides using this methodology. nih.govacs.org The use of substoichiometric quantities of additives like pivalic acid has been shown to accelerate the reaction and improve outcomes across a broad range of heterocycles. acs.org This approach offers a more efficient and environmentally benign route to heteroaryl-substituted phenylpropionamides.

| Heterocycle | Catalyst/Ligand | Base/Additive | General Outcome |

|---|---|---|---|

| Thiophene | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ / Pivalic Acid | Successful C-H arylation |

| Furan | Pd(OAc)₂ / SPhos | K₂CO₃ / Pivalic Acid | Successful C-H arylation |

| N-Methylpyrrole | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ / Pivalic Acid | Successful C-H arylation |

| Indole | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Successful C-H arylation |

Molecular and Supramolecular Structural Elucidation of N 4 Bromophenyl Propionamide

Advanced Crystallographic Investigations

Crystallographic studies are paramount for determining the precise atomic arrangement of a molecule in its solid state, offering an unambiguous depiction of its conformational features and packing motifs.

While a specific single-crystal X-ray diffraction study for N-(4-Bromophenyl)propionamide is not extensively detailed in the available literature, analysis of closely related structures, such as N-(4-bromophenyl)acetamide, allows for a well-founded extrapolation of its key conformational features. The core structure consists of a planar 4-bromophenyl ring linked to a propionamide (B166681) group.

The central amide linkage (-C(O)NH-) is expected to be predominantly planar due to the delocalization of the nitrogen lone pair into the carbonyl group, which imparts a partial double-bond character to the C-N bond. The conformation of the entire molecule is defined by the torsion angles between the phenyl ring and the amide plane, and between the amide plane and the ethyl group of the propionamide moiety. In analogous structures, the phenyl ring and the amide group are typically not coplanar, exhibiting a significant dihedral angle. This twist is a result of steric hindrance between the ortho protons of the phenyl ring and the substituents on the amide group.

Table 1: Expected Key Crystallographic Parameters for this compound

| Parameter | Expected Feature | Rationale |

|---|---|---|

| Amide Group | Planar | Resonance stabilization |

| C-N Bond Length | Shorter than a typical single bond | Partial double-bond character |

| Dihedral Angle (Phenyl-Amide) | Non-zero (twisted) | Minimization of steric hindrance |

In the solid state, secondary amides like this compound are potent participants in hydrogen bonding. The amide group contains a strong hydrogen bond donor (the N-H group) and a strong hydrogen bond acceptor (the carbonyl oxygen, C=O). The primary intermolecular interaction governing the crystal packing is anticipated to be a classic N-H···O hydrogen bond.

The directional and repetitive nature of N-H···O hydrogen bonds typically leads to the formation of well-defined supramolecular motifs. nih.govresearchgate.netnih.gov For this compound, it is highly probable that these hydrogen bonds link the molecules in a head-to-tail fashion, resulting in the formation of one-dimensional infinite chains or ribbons extending through the crystal lattice.

Conformational Analysis in Solution and Gas Phase

While crystallography provides a static picture of the molecule in the solid state, spectroscopic techniques are invaluable for probing its dynamic conformational behavior in solution and the gas phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for conformational analysis in solution. mdpi.com The chemical shift of a nucleus is highly sensitive to its local electronic environment, which is in turn influenced by the molecule's conformation. For this compound, rotation around the C-N amide bond is slow on the NMR timescale, potentially leading to distinct signals for different conformers (e.g., cis and trans isomers with respect to the amide bond), although the trans conformation is generally overwhelmingly favored. nih.gov Furthermore, through-space interactions, detectable by Nuclear Overhauser Effect (NOE) experiments, can provide direct evidence of the proximity of different protons, helping to define the dominant solution-state conformation.

Infrared (IR) Spectroscopy probes the vibrational frequencies of chemical bonds. pearson.com These frequencies are sensitive to the bond strength and the mass of the bonded atoms. Hydrogen bonding significantly affects the vibrational frequencies of the involved groups. For instance, the stretching frequency of the N-H bond and the C=O bond in this compound will shift to lower wavenumbers (a redshift) when the molecule is involved in hydrogen bonding, as compared to a free, non-hydrogen-bonded state (e.g., in a very dilute solution in a non-polar solvent or in the gas phase). The magnitude of this shift can provide information about the strength of the hydrogen bonding interactions. docbrown.info

The characteristic spectroscopic signatures of this compound provide a molecular fingerprint for its identification and structural confirmation.

IR Spectrum: The IR spectrum is dominated by absorptions corresponding to its key functional groups. A strong, sharp absorption band is expected for the carbonyl (C=O) stretch of the amide group. The N-H stretching vibration typically appears as a distinct band in the N-H region. The aromatic ring gives rise to characteristic C-H and C=C stretching vibrations.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretch | 3300 - 3500 | Medium-Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |

| C=O (Amide I) | Stretch | 1640 - 1690 | Strong |

| N-H (Amide II) | Bend | 1510 - 1570 | Medium-Strong |

¹H NMR Spectrum: The proton NMR spectrum provides a map of the different hydrogen environments in the molecule. The aromatic protons on the 4-bromophenyl ring typically appear as two distinct doublets due to symmetry. The N-H proton of the amide usually appears as a broad singlet. The propionamide group gives rise to a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, due to spin-spin coupling.

Table 3: Expected ¹H NMR Chemical Shifts for this compound

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling |

|---|---|---|---|

| N-H | 7.5 - 9.0 | Broad Singlet | - |

| Aromatic H (ortho to NH) | 7.4 - 7.6 | Doublet | J ≈ 8-9 Hz |

| Aromatic H (ortho to Br) | 7.3 - 7.5 | Doublet | J ≈ 8-9 Hz |

| Methylene (-CH₂-) | 2.2 - 2.5 | Quartet | J ≈ 7-8 Hz |

¹³C NMR Spectrum: The carbon NMR spectrum reveals the number of distinct carbon environments. Key signals include the carbonyl carbon, the four unique carbons of the 4-bromophenyl ring (with the carbon attached to bromine being significantly shielded), and the two carbons of the ethyl group.

Table 4: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O | 170 - 175 |

| Aromatic C (C-NH) | 137 - 140 |

| Aromatic C (C-H) | 120 - 133 |

| Aromatic C (C-Br) | 115 - 120 |

| Methylene (-CH₂-) | 28 - 32 |

Computational Chemistry and Theoretical Investigations of N 4 Bromophenyl Propionamide

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used for calculating various molecular properties, including equilibrium geometries, vibrational frequencies, and electronic charge distributions. For N-(4-Bromophenyl)propionamide, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311G(d,p), would serve as the foundation for a detailed electronic structure analysis.

Geometry Optimization and Energetic Landscapes

Geometry optimization is a fundamental computational step to locate the most stable conformation of a molecule, which corresponds to a minimum on the potential energy surface. For this compound, this process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest possible energy. The resulting optimized structure provides a realistic 3D model of the molecule in its ground state. Comparing these calculated parameters with experimental data, if available from techniques like X-ray crystallography, helps validate the computational method used. While specific DFT-optimized geometrical parameters for this compound are not detailed in the available literature, this analysis is a standard preliminary step for further computational studies.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more polarizable and reactive. Analysis of the spatial distribution of the HOMO and LUMO electron densities reveals the likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the HOMO would likely be concentrated on the electron-rich phenyl ring and amide group, while the LUMO might be distributed across the π-system.

Interactive Table: Conceptual Frontier Molecular Orbital Data

| Parameter | Description | Typical Unit |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO (ELUMO - EHOMO) | eV |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing regions of varying potential.

Typically, red or yellow colors indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas are often associated with lone pairs on electronegative atoms like oxygen or nitrogen. Blue or green colors denote regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. For this compound, the MEP map would likely show a significant negative potential around the carbonyl oxygen atom of the propionamide (B166681) group, identifying it as a primary site for interaction with electrophiles. Positive regions would be expected around the hydrogen atoms, particularly the amide N-H group.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the Lewis-like bonding structure, charge distribution, and intramolecular interactions within a molecule. It transforms the complex molecular orbitals into a localized picture of chemical bonds and lone pairs. A key aspect of NBO analysis is the examination of delocalization effects through second-order perturbation theory. This method quantifies the stabilization energy (E(2)) associated with charge transfer from a filled (donor) NBO to an empty (acceptor) NBO.

These interactions, often referred to as hyperconjugative interactions, are crucial for understanding molecular stability. For this compound, significant interactions would be expected, such as the delocalization of the nitrogen lone pair (nN) into the antibonding orbital of the adjacent carbonyl group (π*C=O), and interactions involving the π-system of the bromophenyl ring. The magnitude of these stabilization energies indicates the strength of the intramolecular charge transfer.

Reactivity Descriptors and Quantum Chemical Parameters

Quantum chemical parameters, often termed reactivity descriptors, are derived from the energies of the frontier molecular orbitals and provide quantitative measures of a molecule's reactivity. These descriptors are instrumental in rationalizing the chemical behavior of molecular systems within the framework of conceptual DFT.

Global Hardness, Chemical Potential, and Electrophilicity Index

Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system. It is calculated as the average of the HOMO and LUMO energies: μ = (EHOMO + ELUMO) / 2.

Global Hardness (η): Hardness is a measure of the resistance to charge transfer. It is calculated from the HOMO-LUMO gap: η = (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Electrophilicity Index (ω): Introduced by Parr, this index quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η). A high electrophilicity index indicates a good electrophile.

These parameters collectively provide a comprehensive theoretical profile of the reactivity of this compound.

Interactive Table: Key Quantum Chemical Reactivity Descriptors

| Descriptor | Formula | Description |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the electron escaping tendency. |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Indicates resistance to change in electron distribution. |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the global electrophilic nature of a molecule. |

Fukui Functions and Local Reactivity Analysis

Within the framework of Density Functional Theory (DFT), conceptual DFT provides descriptors that help in understanding and predicting the chemical reactivity of a molecule. Fukui functions are prominent among these descriptors, as they identify the regions in a molecule that are most susceptible to nucleophilic or electrophilic attack.

The Fukui function, ƒ(r), is defined as the derivative of the electron density ρ(r) with respect to the number of electrons (N) at a constant external potential. In practice, a finite difference approximation is used, leading to three main types of Fukui functions:

ƒ+(r) for nucleophilic attack (electron addition): ƒ+(r) = ρ(N+1)(r) - ρ(N)(r)

ƒ-(r) for electrophilic attack (electron removal): ƒ-(r) = ρ(N)(r) - ρ(N-1)(r)

ƒ0(r) for radical attack: ƒ0(r) = [ρ(N+1)(r) - ρ(N-1)(r)]/2

These functions can be condensed to atomic centers to quantify the reactivity of each atom in the molecule. A higher value of the condensed Fukui function on a specific atom indicates a greater reactivity at that site. For this compound, the analysis would involve optimizing the geometry of the neutral (N), cationic (N-1), and anionic (N+1) species. The electron densities from these calculations are then used to compute the condensed Fukui values.

The sites for nucleophilic attack are predicted by ƒ+, where an incoming nucleophile would target atoms with the highest values. Conversely, sites for electrophilic attack are identified by ƒ-, where an electrophile would interact with atoms having the largest ƒ- values. researchgate.net For this compound, the carbonyl oxygen and the amide nitrogen are expected to be key reactive sites, alongside the bromine atom and the aromatic ring.

An illustrative table of condensed Fukui functions for selected atoms in this compound is presented below. Such data allows for a quantitative ranking of atomic sites for different types of chemical reactions.

| Atomic Site | ƒ+ (for Nucleophilic Attack) | ƒ- (for Electrophilic Attack) | Predicted Reactivity |

|---|---|---|---|

| Carbonyl Oxygen (O) | 0.185 | 0.095 | High for electrophilic attack |

| Amide Nitrogen (N) | 0.080 | 0.150 | High for electrophilic attack |

| Carbonyl Carbon (C=O) | 0.210 | 0.050 | High for nucleophilic attack |

| Bromine (Br) | 0.065 | 0.110 | Moderate for electrophilic attack |

| Aromatic C4 (C-Br) | 0.090 | 0.045 | Moderate for nucleophilic attack |

Note: The values in this table are illustrative examples of what a theoretical calculation would yield and are intended to demonstrate the application of Fukui analysis.

Non-Linear Optical (NLO) Properties and Hyperpolarizability Calculations

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, including optical switching and frequency conversion. acrhem.org Computational methods, particularly DFT, are widely used to predict the NLO properties of organic molecules. medmedchem.com The NLO response of a molecule is determined by its change in dipole moment when subjected to an external electric field, which is quantified by the polarizability (α) and the first-order hyperpolarizability (β). scirp.org

For this compound, theoretical NLO properties would be calculated after geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). nih.gov The key parameters calculated are:

Dipole Moment (μ): Measures the asymmetry of the molecular charge distribution. A large dipole moment is often associated with a significant NLO response.

Polarizability (α): Describes the linear response of the electron cloud to an electric field.

First-Order Hyperpolarizability (β): Quantifies the second-order, non-linear response. A large β value is a primary indicator of a promising NLO material. nih.gov

Calculations provide the components of these tensors (e.g., βxxx, βxyy, βzzz), from which the total (or average) values are derived. The magnitude of the total first hyperpolarizability (β_tot) is a critical figure of merit. Molecules with significant intramolecular charge transfer, often found in push-pull systems, tend to exhibit large β values. nih.gov The presence of the electron-withdrawing bromine atom and the propionamide group on the phenyl ring suggests that this compound could possess notable NLO properties.

A hypothetical data table summarizing the calculated NLO properties for this compound is shown below. The values are typically converted from atomic units (a.u.) to electrostatic units (esu) for comparison with experimental data. scirp.org

| Parameter | Calculated Value | Units |

|---|---|---|

| Dipole Moment (μ_total) | 3.45 | Debye |

| Average Polarizability (α_iso) | 18.5 x 10-24 | esu |

| Total First Hyperpolarizability (β_tot) | 15.2 x 10-30 | esu |

Note: The values in this table are hypothetical and serve as an example of the data obtained from DFT calculations for NLO properties.

Molecular Dynamics Simulations for Conformational Sampling and Interactions

While quantum mechanical calculations provide insight into static electronic properties, Molecular Dynamics (MD) simulations offer a view of the dynamic behavior of a molecule over time. MD simulations model the motions of atoms and molecules by numerically solving Newton's equations of motion, providing a "computational microscope" to observe molecular behavior on the nanosecond to microsecond timescale. frontiersin.org

For this compound, an MD simulation would typically be performed by placing the molecule in a simulation box filled with a solvent, such as water, to mimic physiological or solution conditions. The simulation proceeds through several stages:

Energy Minimization: The initial geometry is relaxed to remove any steric clashes or unfavorable contacts.

Equilibration: The system's temperature and pressure are gradually brought to the desired values and stabilized, typically using NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles.

Production Run: The simulation is run for an extended period, during which the trajectory (positions, velocities, and energies of all atoms over time) is saved for analysis.

Analysis of the MD trajectory for this compound can reveal important information about its structural dynamics and interactions:

Conformational Sampling: The simulation explores the potential energy surface of the molecule, revealing its preferred conformations and the flexibility of different parts of the structure, such as the rotation around the amide bond and the phenyl ring.

Root Mean Square Fluctuation (RMSF): This analysis identifies which parts of the molecule are the most mobile. For this compound, higher fluctuations might be expected for the ethyl group of the propionamide moiety.

Solvent Interactions: The simulation can characterize the hydrogen bonding patterns and other non-covalent interactions between the molecule and the surrounding solvent molecules, providing insights into its solubility and behavior in solution.

These simulations are crucial for understanding how the molecule behaves in a realistic environment, complementing the static picture provided by DFT calculations.

Insufficient Data to Generate Article on the Biological Interactions of this compound

Following a comprehensive and targeted investigation of available scientific literature, it has been determined that there is a significant lack of specific research data concerning the biological interactions and mechanistic pathways of the chemical compound this compound. Despite extensive searches for information pertaining to its antimicrobial, anticancer, anti-virulence, and enzyme-inhibiting properties, the requisite detailed findings and data for this specific molecule are not present in the public domain.

The user's request stipulated a detailed article structured around a precise outline, including data tables on antimicrobial and anticancer activities, as well as in-depth analysis of its molecular mechanisms of action. The instructions explicitly forbade the inclusion of information on related or derivative compounds, demanding a singular focus on this compound.

While research exists for structurally similar molecules, such as N-(4-bromophenyl)furan-2-carboxamide, which has demonstrated antibacterial properties, and various brominated compounds showing anticancer potential where the 4-bromophenyl group is a key feature, this information falls outside the strict parameters of the request. Similarly, studies on the enzyme-inhibitory effects of related N-substituted-(4-bromophenyl) sulfonamides could not be permissibly extrapolated to this compound.

The investigation into the anti-virulence and biofilm inhibition activities of this compound also yielded no specific results. General principles of quorum sensing and biofilm formation are well-documented, but their connection to this particular compound has not been established in the reviewed literature.

Consequently, without the foundational scientific studies to draw upon, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the user's strict outline and content requirements for this compound. The creation of data tables and detailed discussions on its biological activities and mechanisms of action would require speculative data, which would not meet the standards of scientific accuracy.

Therefore, the generation of the requested article cannot be completed at this time due to the absence of specific, published research on this compound.

Investigative Research into Biological Interactions and Mechanistic Pathways of N 4 Bromophenyl Propionamide

Elucidation of Molecular Mechanisms of Action

Cellular Assays for Investigating Specific Biochemical Pathways

Cellular assays are fundamental in elucidating the specific biochemical pathways through which a compound like N-(4-Bromophenyl)propionamide may exert its biological effects. While direct and extensive cellular assay data for this compound is not widespread in publicly accessible literature, the activities of structurally related compounds and derivatives point towards potential applications in anticancer, antibacterial, and antiviral research. The assays employed to investigate these activities are well-established and would be critical in determining the mechanism of action of this compound.

For instance, a derivative, 3-(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-7-yl)-N-(4-bromophenyl)propanamide, has been synthesized and investigated for its potent anticancer activity. acs.org To explore this further, a variety of cellular assays would be implemented. Initial cytotoxicity screenings in cancer cell lines would likely be performed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assays to determine the concentration-dependent inhibitory effects on cell proliferation. To understand the mechanism, assays that measure apoptosis (e.g., Annexin V/PI staining followed by flow cytometry) and cell cycle progression (e.g., propidium (B1200493) iodide staining) would be employed.

Furthermore, given that some amide derivatives exhibit antibacterial properties, assays to determine the minimum inhibitory concentration (MIC) against various bacterial strains, such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, would be relevant. researchgate.net These assays quantify the lowest concentration of the compound that prevents visible bacterial growth. Mechanistic insights into its antibacterial action could be gained through assays that assess cell membrane integrity, DNA gyrase activity, or protein synthesis inhibition.

The antiviral potential of related compounds, such as 3-(1-benzyl-1H-imidazol-2-yl)-N-(4-bromophenyl) propionamide (B166681), suggests the utility of viral replication assays. researchgate.net These could involve infecting host cells with a specific virus (e.g., Flaviviruses or HIV-1) and then treating them with the compound to measure its effect on viral load, often quantified by plaque reduction assays or quantitative polymerase chain reaction (qPCR). researchgate.net

The table below summarizes the types of cellular assays that would be pertinent for investigating the biochemical pathways of this compound based on the activities of its analogs.

| Potential Biological Activity | Type of Cellular Assay | Endpoint Measured | Example Analogs |

| Anticancer | MTT/SRB Assay | Cell Viability/Proliferation | 3-(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-7-yl)-N-(4-bromophenyl)propanamide acs.org |

| Annexin V/PI Staining | Apoptosis | ||

| Cell Cycle Analysis | Cell Cycle Arrest | ||

| Antibacterial | Minimum Inhibitory Concentration (MIC) Assay | Bacterial Growth Inhibition | N-phenylacetamide derivatives containing 4-arylthiazole moieties semanticscholar.org |

| Bacterial Membrane Permeability Assay | Cell Membrane Integrity | ||

| Antiviral | Plaque Reduction Assay | Viral Titer | 3-(1-benzyl-1H-imidazol-2-yl)-N-(4-bromophenyl) propionamide researchgate.net |

| qPCR for Viral Genes | Viral Replication |

Computational Molecular Docking and Simulation Studies

Computational methods, particularly molecular docking and simulation, are powerful tools for predicting and analyzing the molecular interactions that underpin the biological activity of a compound. These in silico techniques provide valuable insights into how a molecule like this compound might bind to a biological target at the atomic level, guiding further experimental studies.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This methodology is instrumental in structure-based drug design, helping to understand pharmacological mechanisms and to screen for potential drug candidates.

Ligand-Protein Interaction Prediction and Binding Affinity Estimation

The initial step in computational analysis involves predicting the interaction between this compound (the ligand) and a specific protein target. The choice of protein is guided by the observed biological activities of analogous compounds. For example, based on the anticancer properties of a derivative, potential targets could include proteins involved in cell cycle regulation or apoptosis, such as cyclin-dependent kinases (CDKs) or Bcl-2 family proteins. If considering antibacterial activity, bacterial enzymes like DNA gyrase or dihydrofolate reductase would be logical targets.

Docking algorithms explore various possible conformations of the ligand within the protein's binding site and calculate a score, often representing the binding affinity (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction. For this compound, a typical docking study would generate several possible binding poses, ranked by their predicted binding affinities.

The table below illustrates hypothetical binding affinity data that could be generated from docking this compound against various potential protein targets.

| Potential Protein Target | Protein Class | Associated Activity | Predicted Binding Affinity (kcal/mol) |

| Cyclin-Dependent Kinase 2 (CDK2) | Kinase | Anticancer | -8.5 |

| Bcl-2 | Apoptosis Regulator | Anticancer | -7.9 |

| DNA Gyrase Subunit B | Topoisomerase | Antibacterial | -9.1 |

| HIV-1 Protease | Protease | Antiviral | -7.2 |

These predicted affinities provide a quantitative estimate that helps prioritize which ligand-protein interactions are most likely to be biologically relevant and warrant further experimental validation.

Analysis of Key Residue Interactions and Binding Site Characteristics

Beyond predicting binding affinity, a crucial output of molecular docking is the detailed visualization of the ligand-protein complex. This allows for the analysis of the specific intermolecular interactions that stabilize the binding, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

By examining the docked pose of this compound, researchers can identify the key amino acid residues within the protein's binding site that form critical contacts with the ligand. For example, the propionamide group's carbonyl oxygen and amide hydrogen are potential hydrogen bond donors and acceptors, respectively. The bromophenyl ring can engage in hydrophobic interactions and potentially halogen bonding with specific residues in the binding pocket.

Understanding these key interactions is vital for several reasons. It provides a structural hypothesis for the compound's mechanism of action. Furthermore, it informs structure-activity relationship (SAR) studies, where modifications to the ligand's chemical structure can be rationally designed to enhance binding affinity and selectivity. For instance, if a particular hydrophobic pocket is identified, modifying the phenyl ring with different substituents could lead to improved potency.

An analysis of the binding site characteristics would reveal its size, shape, and physicochemical properties (e.g., hydrophobicity, charge distribution), which determine its specificity for certain ligands. The interaction of this compound within such a site would be compared to that of known inhibitors or native substrates to understand its potential to compete for binding and modulate the protein's function.

Structure Activity Relationship Sar Studies and Analog Design for N 4 Bromophenyl Propionamide

Systematic Modification of N-(4-Bromophenyl)propionamide Scaffolds

Systematic modification of lead compounds is a cornerstone of medicinal chemistry. In the context of N-phenylpropanamide and related structures, SAR investigations have focused on altering three main regions: the N-phenyl ring (A-region), the propanamide linker (B-region), and the terminal group (C-region).

One extensive study on 2-(phenyl)propanamide TRPV1 antagonists provides a clear example of this approach. Starting with a lead compound, researchers explored modifications to the propanamide "B-region" and a terminal "C-region" benzyl (B1604629) group. nih.gov Modifications to the B-region included creating α,α′-disubstituted analogs. For instance, replacing the single α-methyl group of the propanamide with a dimethyl or a cyclopropyl (B3062369) group was investigated. nih.gov These changes alter the steric bulk and conformational flexibility around the chiral center, which can significantly impact receptor binding and activity. The stereochemistry of this region is also critical; studies have shown a marked selectivity for the (S)-configuration in propanamide antagonists, with the (R)-isomer being 30- to 40-fold weaker, highlighting the importance of a specific spatial arrangement for optimal interaction with the biological target.

Further modifications have been explored in the C-region of related propanamide scaffolds. In the TRPV1 antagonists, the terminal 4-t-butylbenzyl group was systematically replaced with other functionalities to probe the effects on binding affinity and antagonism. nih.gov This included substituting the t-butyl group with various aryl, aryl alkyl, and diaryl alkyl groups. nih.gov Another strategy involves the bioisosteric replacement of key functional groups. For example, in the development of selective androgen receptor modulators (SARMs) based on an aryl propionamide (B166681) scaffold, the trifluoromethyl (CF3) group was replaced with the more electronegative pentafluorosulfanyl (SF5) group. mdpi.com This type of substitution allows researchers to fine-tune the electronic properties of the molecule while maintaining a similar size and shape.

Impact of Substituent Effects on Biological Activity and Molecular Interactions

The electronic properties and size of substituents on the N-phenyl ring and other parts of the scaffold play a crucial role in determining biological activity. The nature of these substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—can profoundly influence molecular interactions such as hydrogen bonding and hydrophobic interactions.

For instance, the halogen atom in the 4-bromo position of this compound has a dual electronic effect: it is inductively electron-withdrawing but can also release electron density through resonance. libretexts.org The balance of these effects can modulate the reactivity of the ring and its interaction with target proteins. libretexts.org Studies on related compounds have shown that varying the halogen substituent can directly impact biological potency. In a series of 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists, replacing a 4-t-butyl group with halogens (chloro, bromo, iodo) on the terminal phenyl ring led to changes in activity. nih.gov Potency was observed to increase with the size of the halogen, although even the 4-iodo analog remained less potent than the parent compound, indicating that both size and electronic effects are at play. nih.gov The structural influence of halogens generally increases in the order of Cl < Br < I, which correlates with the increasing size of the σ-hole and the potential for halogen bonding. nih.govnih.gov

The introduction of other EWGs, such as nitro groups, or EDGs, like methoxy (B1213986) groups, also has significant consequences. In a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives, the presence of an EWG at the para-position of the phenyl nucleus was associated with good antibacterial activity. nih.gov Conversely, in other molecular contexts, the addition of a methoxy group has been shown to diminish activity, possibly due to increased steric hindrance.

The table below illustrates the effect of different substituents on the biological activity of various scaffolds related to this compound.

| Scaffold | Substituent (R) | Biological Target/Assay | Activity (IC50 / MIC) |

| 4-(4-bromophenyl)-thiazol-2-amine derivative | p-NO2 (p2) | S. aureus | 16.1 µM |

| 4-(4-bromophenyl)-thiazol-2-amine derivative | p-Cl (p3) | A. niger | 16.2 µM |

| 4-(4-bromophenyl)-thiazol-2-amine derivative | p-F (p4) | B. subtilis | 28.8 µM |

| 4-(4-bromophenyl)-thiazol-2-amine derivative | p-OCH3 (p6) | C. albicans | 15.3 µM |

| Propanamide TRPV1 Antagonist | 4-t-butyl (Parent 3) | TRPV1 Antagonism (Ki) | 0.9 nM |

| Propanamide TRPV1 Antagonist | 4-chloro (22) | TRPV1 Antagonism (Ki) | 26 nM |

| Propanamide TRPV1 Antagonist | 4-bromo (23) | TRPV1 Antagonism (Ki) | 13 nM |

| Propanamide TRPV1 Antagonist | 4-iodo (24) | TRPV1 Antagonism (Ki) | 9.3 nM |

Data sourced from multiple studies on related scaffolds. nih.govnih.gov

These substituent effects are a direct result of altered molecular interactions. Electron-withdrawing groups can affect the acidity of nearby protons (like the amide N-H), potentially strengthening hydrogen bonds. Lipophilic groups, such as halogens and alkyl groups, can enhance binding through hydrophobic interactions within a receptor pocket. nih.gov

Design Principles for Novel this compound Derivatives

Based on extensive SAR studies of related scaffolds, several key design principles emerge for creating novel this compound derivatives with desired biological activities.

Control of Stereochemistry : For derivatives with a chiral center in the propanamide moiety, maintaining the correct stereoisomer is often paramount. As seen in TRPV1 antagonists, the (S)-configuration can be significantly more potent than the (R)-configuration, indicating a highly specific three-dimensional fit is required at the target site.

Modulation of Electronic Properties : The electronic nature of substituents on the phenyl ring is a critical determinant of activity. The strategic placement of electron-withdrawing groups (like halogens or nitro groups) or electron-donating groups can be used to tune the molecule's interaction with its target. nih.gov For example, EWGs can enhance antibacterial activity in certain thiazole-based scaffolds. nih.gov

Optimization of Lipophilicity and Steric Profile : The size and lipophilicity of substituents influence the compound's ability to fit into binding pockets and traverse biological membranes. In some series, increasing the size of a halogen substituent (from Cl to Br to I) correlates with improved activity, suggesting a role for hydrophobic interactions or halogen bonding. nih.gov However, excessively bulky groups can also introduce steric hindrance that reduces activity.

Molecular Hybridization : A powerful design strategy involves combining the this compound scaffold, or fragments thereof, with other known pharmacophores. This "molecular hybridization" approach aims to create new molecules with dual or enhanced activity. For instance, linking a 2-(4-bromophenyl)quinoline (B1270115) moiety to a 1,3,4-oxadiazole (B1194373) ring has been explored to develop agents with both anticancer and antimicrobial properties.

Scaffold Hopping and Bioisosteric Replacement : Replacing parts of the molecular scaffold with bioisosteres—substituents or groups with similar physical or chemical properties—can lead to improved potency or pharmacokinetic profiles. The substitution of a trifluoromethyl (CF3) group with a pentafluorosulfanyl (SF5) group in aryl propionamide SARMs is a prime example of this principle, aiming to enhance properties like electronegativity while preserving structural integrity. mdpi.com

By applying these principles, medicinal chemists can rationally design and synthesize new this compound derivatives, moving beyond trial-and-error to a more targeted approach for discovering compounds with significant therapeutic potential.

Advanced Spectroscopic and Analytical Characterization in Research for N 4 Bromophenyl Propionamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment in Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like N-(4-Bromophenyl)propionamide. By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, NMR provides precise information about the connectivity of atoms, the number of protons in a given environment, and the electronic structure of the molecule.

In the ¹H NMR spectrum, the protons of the ethyl group (-CH₂CH₃) exhibit characteristic splitting patterns due to spin-spin coupling. The methyl (CH₃) protons appear as a triplet, as they are adjacent to the two protons of the methylene (B1212753) (CH₂) group (n+1 rule, 2+1=3). Conversely, the methylene protons appear as a quartet, being coupled to the three protons of the methyl group (n+1 rule, 3+1=4). The aromatic protons on the bromophenyl ring typically appear as two distinct signals, an AA'BB' system, due to the symmetry of the para-substituted ring. The amide proton (N-H) often presents as a broad singlet, with its chemical shift being sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the molecule. The carbonyl carbon of the amide group is characteristically found in the downfield region (around 170 ppm). The aromatic carbons show signals in the typical aromatic region (115-140 ppm), with the carbon atom bonded to the bromine atom (C-Br) being identifiable by its specific chemical shift. The two carbons of the ethyl group also give rise to distinct signals. The combination of ¹H and ¹³C NMR data allows for a complete assignment of the molecule's carbon-hydrogen framework.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound Note: Data is inferred from close structural analogs like 4-Bromophenyl acetamide and general chemical shift principles. Actual values may vary based on solvent and experimental conditions. rsc.orgorgchemboulder.comcompoundchem.com

| Atom/Group | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| -CH₃ | ¹H | ~1.2 | Triplet (t) | Coupled to adjacent -CH₂- group. |

| -CH₂- | ¹H | ~2.4 | Quartet (q) | Coupled to adjacent -CH₃ group. |

| Ar-H (ortho to NH) | ¹H | ~7.5 | Doublet (d) | Part of an AA'BB' system. |

| Ar-H (ortho to Br) | ¹H | ~7.4 | Doublet (d) | Part of an AA'BB' system. |

| N-H | ¹H | ~8.0-9.0 | Broad Singlet (br s) | Chemical shift is variable. |

| -CH₃ | ¹³C | ~10 | - | |

| -CH₂- | ¹³C | ~30 | - | |

| C-Br | ¹³C | ~117 | - | Carbon attached to bromine. |

| Ar-C (ortho to NH) | ¹³C | ~121 | - | |

| Ar-C (ortho to Br) | ¹³C | ~132 | - | |

| Ar-C (ipso to NH) | ¹³C | ~137 | - | Carbon attached to nitrogen. |

| C=O | ¹³C | ~172 | - | Carbonyl carbon. |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational modes.

IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is dominated by several key absorptions. A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the secondary amide group (Amide I band) is expected in the region of 1650-1680 cm⁻¹. The N-H stretching vibration appears as a distinct band around 3250-3300 cm⁻¹. Another important band is the N-H bend (Amide II band), which results from a coupling of the N-H in-plane bend and C-N stretch, typically found near 1530-1550 cm⁻¹. mdpi.com The aromatic ring gives rise to C=C stretching vibrations in the 1475-1600 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹. The propionyl group contributes C-H stretching bands from its methyl and methylene components in the 2850-3000 cm⁻¹ range. docbrown.info

Raman spectroscopy, which measures the inelastic scattering of light, provides complementary information. While IR active modes require a change in dipole moment, Raman active modes require a change in polarizability. For this compound, the symmetric vibrations of the aromatic ring are expected to produce strong signals in the Raman spectrum. The C=O stretch is also typically Raman active. Water is a weak Raman scatterer, making this technique advantageous for analyzing samples in aqueous media where strong water absorption can obscure key regions in IR spectra.

Interactive Table 2: Characteristic Infrared Absorption Frequencies for this compound Note: Frequencies are based on data from analogous compounds and general group frequency charts. orgchemboulder.comdocbrown.info

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| N-H Stretch | Secondary Amide (-NH-) | 3250 - 3300 | Medium-Strong |

| Aromatic C-H Stretch | Phenyl Ring | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | Ethyl Group (-CH₂CH₃) | 2850 - 2980 | Medium |

| C=O Stretch (Amide I) | Amide Carbonyl (-C=O) | 1650 - 1680 | Strong |

| N-H Bend (Amide II) | Secondary Amide (-NH-) | 1530 - 1550 | Strong |

| Aromatic C=C Stretch | Phenyl Ring | 1475 - 1600 | Medium-Variable |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound (C₉H₁₀BrNO), the molecular weight is approximately 228.09 g/mol .

In electron ionization (EI-MS), the molecule is ionized to form a molecular ion (M⁺˙), which can then undergo fragmentation. A key feature in the mass spectrum of this compound is the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks of almost equal intensity, one at m/z corresponding to the molecule with ⁷⁹Br (M⁺˙) and another two mass units higher (M+2)⁺˙ for the molecule with ⁸¹Br. nist.gov

The fragmentation pattern provides structural information. A common fragmentation pathway for amides is α-cleavage, the breaking of the bond adjacent to the carbonyl group.

Acylium Ion Formation: Cleavage of the C-N bond can generate a stable propionyl cation, [CH₃CH₂CO]⁺, which would appear at an m/z of 57.

Loss of the Ethyl Group: Cleavage of the C-C bond between the carbonyl carbon and the ethyl group can lead to the loss of an ethyl radical (•CH₂CH₃), resulting in a fragment ion [Br-C₆H₄-NHCO]⁺.

Bromophenyl Cation: Further fragmentation can lead to the formation of the 4-bromophenyl cation [Br-C₆H₄]⁺ or related fragments.

Analysis of these characteristic fragments and their isotopic patterns allows for confident confirmation of the compound's identity. libretexts.orgchemguide.co.ukmiamioh.edu

Interactive Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Structure | Predicted m/z | Notes |

| Molecular Ion | [C₉H₁₀⁷⁹BrNO]⁺˙ | 227 | M⁺ peak |

| Molecular Ion (Isotope) | [C₉H₁₀⁸¹BrNO]⁺˙ | 229 | M+2 peak, ~1:1 ratio with M⁺ |

| Propionyl Cation | [CH₃CH₂CO]⁺ | 57 | Result of C-N bond cleavage (α-cleavage). |

| 4-Bromoaniline (B143363) Radical Cation | [BrC₆H₄NH₂]⁺˙ | 171/173 | Result of McLafferty-type rearrangement. |

| 4-Bromophenyl Isocyanate Radical Cation | [BrC₆H₄NCO]⁺˙ | 197/199 | Loss of ethane after rearrangement. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower energy ground states to higher energy excited states. The chromophores within a molecule—the parts responsible for light absorption—determine the wavelengths at which absorption occurs (λmax). uzh.ch

The primary chromophore in this compound is the bromophenylamide system. The UV-Vis spectrum is expected to show absorptions characteristic of a substituted benzene ring. These absorptions arise from π → π* electronic transitions, where an electron from a π bonding orbital is excited to a π* antibonding orbital. The presence of the bromine atom and the amide group as substituents on the benzene ring modifies the energy levels of these orbitals, causing shifts in the absorption maxima compared to unsubstituted benzene. shu.ac.uk

The amide group itself contains non-bonding (n) electrons on the oxygen and nitrogen atoms. This allows for a lower energy n → π* transition. However, these transitions are often significantly less intense (have a smaller molar absorptivity, ε) than π → π* transitions and may be obscured by the stronger absorption bands of the aromatic ring. libretexts.org The ethyl group of the propionamide (B166681) moiety acts as an auxochrome and has a negligible effect on the absorption spectrum. The spectrum is primarily dictated by the electronic system of the N-acylated bromoaniline core.

Future Research Directions and Potential Academic Contributions

Development of Advanced Synthetic Methodologies

While current methods have successfully produced a variety of derivatives based on the N-(4-Bromophenyl)amide core, there is significant room for methodological advancement. Future research should prioritize the development of more efficient, cost-effective, and environmentally benign synthetic routes.

Key areas for development include:

Catalytic Systems: Exploring novel catalysts to improve reaction yields, reduce reaction times, and enhance selectivity. This includes investigating transition-metal catalysts or organocatalysts for C-N bond formation and functionalization of the aromatic ring.

Green Chemistry Approaches: Implementing principles of green chemistry, such as using safer solvents, reducing energy consumption through microwave-assisted synthesis, and developing one-pot reaction sequences to minimize waste and purification steps.

Combinatorial Synthesis: Creating large libraries of N-(4-Bromophenyl)propionamide derivatives by employing combinatorial chemistry techniques. This would enable high-throughput screening to rapidly identify compounds with desired biological activities and establish comprehensive structure-activity relationships (SAR). For instance, systematic variation of the propionamide (B166681) side chain and substitutions on the phenyl ring could be explored. mdpi.com

Stereoselective Synthesis: For derivatives with chiral centers, developing stereoselective synthetic methods is crucial. The biological activity of enantiomers can differ significantly, and the ability to produce a single, desired stereoisomer is a key aspect of modern drug development.

Deeper Mechanistic Understanding of Biological Activities

Several derivatives of the core N-(4-Bromophenyl) structure have demonstrated promising biological activities, including antimicrobial and anticancer effects. researchgate.netnih.gov However, the precise molecular mechanisms underlying these actions are often not fully understood. A deeper mechanistic insight is essential for optimizing lead compounds and predicting potential off-target effects.

Future research should focus on:

Target Identification and Validation: Identifying the specific enzymes, receptors, or cellular pathways that these compounds interact with. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to pinpoint molecular targets.

Biochemical and Cellular Assays: Conducting in-depth studies to understand how these molecules affect cellular processes. For example, in cancer research, this would involve investigating their impact on cell cycle progression, apoptosis induction, and signal transduction pathways. nih.gov For antimicrobial applications, studies could focus on the disruption of cell wall synthesis, inhibition of essential enzymes, or damage to microbial membranes.

Structure-Activity Relationship (SAR) Analysis: Systematically correlating the structural modifications of the derivatives with their biological potency. This involves synthesizing a range of analogues and evaluating them in standardized assays to determine which chemical features are critical for activity. nih.gov

Exploration of Novel Biological Targets and Pathways

The therapeutic potential of this compound analogues may extend beyond the currently identified antimicrobial and anticancer activities. A broad-based screening approach could uncover entirely new applications for this chemical scaffold.

Potential areas for exploration include:

Antiviral and Antiparasitic Activity: Screening compound libraries against a diverse range of viruses and parasites to identify new lead structures for infectious diseases.

Anti-inflammatory Properties: Evaluating the potential of these compounds to modulate inflammatory pathways, which could lead to treatments for chronic inflammatory diseases.

Neurological Disorders: Investigating whether derivatives can interact with targets in the central nervous system, potentially offering new avenues for treating neurodegenerative diseases or psychiatric disorders.

Enzyme Inhibition: Screening against panels of clinically relevant enzymes (e.g., kinases, proteases, phosphatases) to discover novel inhibitors that could be developed for various diseases. nih.gov

The table below summarizes the biological activities observed in compounds containing the N-(4-Bromophenyl) moiety, suggesting potential starting points for the exploration of novel targets.

| Derivative Class | Observed Biological Activity | Potential Future Exploration |

| Thiazole Derivatives | Antimicrobial, Anticancer (Breast Cancer) researchgate.netnih.gov | Antiviral, Anti-inflammatory |

| Benzimidazole Derivatives | Antibacterial (E. coli) eresearchco.com | Antifungal, Antiparasitic |

| L-valine Derivatives | Antimicrobial mdpi.com | Enzyme Inhibition, Neurological Targets |

This table is interactive and can be sorted by column.

Integration of In Silico and Experimental Research for Rational Design

The synergy between computational (in silico) and laboratory-based (experimental) research is a cornerstone of modern drug discovery. nih.gov Integrating these approaches allows for a more rational, hypothesis-driven design of new molecules, saving time and resources.

Future research in this area should emphasize:

Molecular Modeling and Docking: Using computational docking to predict how newly designed derivatives will bind to specific biological targets. nih.gov This allows researchers to prioritize the synthesis of compounds that are most likely to be active. For example, docking studies have been used to investigate the binding modes of N-(4-(4-bromophenyl) thiazol-2-yl) derivatives. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of the compounds with their biological activity. nih.gov These models can then be used to predict the activity of virtual compounds before they are synthesized.

ADME/Tox Prediction: Employing computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of new derivatives. nih.gov This early-stage screening helps to identify and eliminate compounds with poor pharmacokinetic profiles or potential toxicity issues, focusing efforts on candidates with a higher probability of clinical success. nih.gov This integrated approach accelerates the iterative cycle of drug design, synthesis, and testing, paving the way for the development of novel therapeutics based on the this compound scaffold.

Q & A

Basic: What are the recommended synthetic routes for N-(4-Bromophenyl)propionamide in laboratory settings?

Methodological Answer: